molecular formula C21H25N5O4S B12897331 N-Benzoyl-5'-S-(2-methylpropyl)-5'-thioadenosine CAS No. 61839-11-0

N-Benzoyl-5'-S-(2-methylpropyl)-5'-thioadenosine

Cat. No.: B12897331
CAS No.: 61839-11-0
M. Wt: 443.5 g/mol
InChI Key: XUKUMQVMKXSROH-VGKBRBPRSA-N
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Description

N-Benzoyl-5’-S-(2-methylpropyl)-5’-thioadenosine is a synthetic compound that belongs to the class of thioadenosine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-5’-S-(2-methylpropyl)-5’-thioadenosine typically involves the following steps:

    Starting Materials: Adenosine, benzoyl chloride, and 2-methylpropyl thiol.

    Reaction Conditions: The reaction usually takes place in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine.

    Procedure: Adenosine is first reacted with benzoyl chloride to form N-benzoyladenosine. This intermediate is then treated with 2-methylpropyl thiol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-5’-S-(2-methylpropyl)-5’-thioadenosine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to form the corresponding amine.

    Substitution: The thio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioadenosine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Benzoyl-5’-S-(2-methylpropyl)-5’-thioadenosine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may facilitate binding to hydrophobic pockets, while the thio group can form covalent bonds with nucleophilic residues. This can lead to the modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-5’-thioadenosine: Lacks the 2-methylpropyl group.

    5’-S-(2-methylpropyl)-5’-thioadenosine: Lacks the benzoyl group.

    N-Benzoyl-adenosine: Lacks the thio and 2-methylpropyl groups.

Uniqueness

N-Benzoyl-5’-S-(2-methylpropyl)-5’-thioadenosine is unique due to the presence of both the benzoyl and 2-methylpropyl thio groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

61839-11-0

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(2-methylpropylsulfanylmethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C21H25N5O4S/c1-12(2)8-31-9-14-16(27)17(28)21(30-14)26-11-24-15-18(22-10-23-19(15)26)25-20(29)13-6-4-3-5-7-13/h3-7,10-12,14,16-17,21,27-28H,8-9H2,1-2H3,(H,22,23,25,29)/t14-,16-,17-,21-/m1/s1

InChI Key

XUKUMQVMKXSROH-VGKBRBPRSA-N

Isomeric SMILES

CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O)O

Canonical SMILES

CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O)O

Origin of Product

United States

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